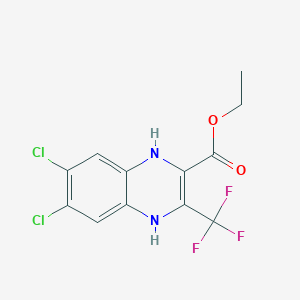

Ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate

Beschreibung

Chemical Identity and Nomenclature

This compound represents a highly specialized member of the quinoxaline family, characterized by its distinctive molecular architecture and precisely defined chemical identity. The compound carries the Chemical Abstracts Service registry number 957062-92-9, establishing its unique position within the chemical database system. The International Union of Pure and Applied Chemistry has designated this compound with the systematic name this compound, which accurately reflects its complete structural composition.

The molecular formula C₁₂H₉Cl₂F₃N₂O₂ precisely defines the atomic composition of this heterocyclic compound, indicating the presence of twelve carbon atoms, nine hydrogen atoms, two chlorine atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight has been determined to be 341.11 grams per mole, providing essential information for stoichiometric calculations and analytical procedures. The structural complexity arises from the integration of multiple functional groups including the dihydroquinoxaline core, dichlorosubstitution pattern, trifluoromethyl group, and ethyl carboxylate moiety.

The InChI (International Chemical Identifier) string InChI=1S/C12H9Cl2F3N2O2/c1-2-21-11(20)9-10(12(15,16)17)19-8-4-6(14)5(13)3-7(8)18-9/h3-4,18-19H,2H2,1H3 provides a standardized representation of the molecular structure that enables precise chemical identification across different databases and software platforms. The corresponding Simplified Molecular Input Line Entry System notation CCOC(=O)C1=C(Nc2cc(Cl)c(Cl)cc2N1)C(F)(F)F offers an alternative structural representation that facilitates computational chemistry applications and database searches.

Table 1: Chemical Identity Parameters

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₉Cl₂F₃N₂O₂ |

| Molecular Weight | 341.11 g/mol |

| CAS Registry Number | 957062-92-9 |

| PubChem CID | 26985663 |

| MDL Number | MFCD09878367 |

Historical Context in Heterocyclic Chemistry

The development of this compound emerges from a rich historical foundation in heterocyclic chemistry that spans over two centuries of scientific advancement. Quinoxaline, the parent heterocyclic system, was first discovered as part of the broader exploration of nitrogen-containing aromatic compounds during the late nineteenth century. The fundamental quinoxaline structure represents a fascinating example of heterocyclic chemistry, consisting of a fused benzene-pyrazine ring system that demonstrates remarkable chemical versatility and biological activity.

The systematic investigation of quinoxaline derivatives gained significant momentum during the twentieth century as researchers recognized the extraordinary potential of these compounds in various applications. Quinoxaline belongs to the isomeric group of naphthyridines, which includes quinazoline, phthalazine, and cinnoline, each representing distinct arrangements of nitrogen atoms within the bicyclic framework. This structural diversity has provided chemists with numerous opportunities to explore different synthetic pathways and functional modifications that enhance specific properties or biological activities.

The synthesis of quinoxaline derivatives has been extensively studied over the last two decades, with researchers developing increasingly sophisticated methodologies to access complex substitution patterns. Traditional synthetic approaches primarily relied on the condensation reaction between ortho-phenylenediamine and dicarbonyl compounds, a methodology that required high temperatures, strong acid catalysts, and extended heating periods. However, modern synthetic chemistry has witnessed a tremendous increase in green methodologies for quinoxaline synthesis, including recyclable catalysts, one-pot synthesis procedures, microwave-assisted synthesis, and reactions conducted in aqueous media.

The specific development of highly substituted quinoxaline derivatives such as this compound represents the culmination of decades of research into structure-activity relationships and synthetic methodology optimization. The incorporation of halogen substituents, particularly chlorine atoms at the 6,7-positions, has been shown to significantly influence the electronic properties and biological activity of quinoxaline derivatives. Similarly, the introduction of trifluoromethyl groups has become increasingly important in medicinal chemistry due to their unique electronic effects and metabolic stability characteristics.

Table 2: Historical Development Timeline

| Period | Development |

|---|---|

| Late 19th Century | Discovery of quinoxaline heterocyclic system |

| Early 20th Century | Initial synthetic methodologies development |

| Mid 20th Century | Structure-activity relationship studies |

| 1990s-2000s | Advanced substitution pattern exploration |

| 2000s-Present | Green chemistry and optimization approaches |

Significance in Pharmaceutical and Material Science Research

This compound occupies a position of considerable significance within contemporary pharmaceutical and material science research, reflecting the broader importance of quinoxaline derivatives in these fields. The biological effects of quinoxaline compounds and their derivatives encompass an extraordinary range of therapeutic applications, including antibacterial, antidiabetic, antiproliferative, anti-inflammatory, anticancer, antiglaucoma, antidepressant, and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptor antagonist activities. This diverse biological activity profile has established quinoxaline derivatives as highly encouraging targets for researchers and chemists seeking to develop novel medicinal agents and therapies.

The specific structural features of this compound contribute to its research significance through several important mechanisms. The dichlorosubstitution pattern at the 6,7-positions has been demonstrated to enhance binding affinity and selectivity in various biological targets, particularly in the context of glutamate receptor antagonism. Research has shown that substituted 1,4-dihydroquinoxaline-2,3-diones containing halogen substituents in the 6 and 7 positions display high potency at glycine sites and moderate potency at non-N-methyl-D-aspartate receptors, with selectivity ratios reaching 120-250-fold in favor of glycine site antagonism.

The trifluoromethyl group present in this compound represents another crucial structural element that significantly impacts its pharmaceutical potential. Trifluoromethyl-containing compounds have gained tremendous attention in medicinal chemistry due to their unique physicochemical properties, including enhanced metabolic stability, improved membrane permeability, and modified electronic characteristics. The incorporation of trifluoromethyl groups often results in compounds with improved pharmacokinetic profiles and reduced susceptibility to metabolic degradation, making them particularly valuable in drug development efforts.

In the realm of material science research, quinoxaline derivatives have demonstrated remarkable utility as electron-transporting materials in organic electronic applications. The quinoxaline moiety exhibits strong electron-accepting ability that enables efficient electron injection and charge collection, while its extended conjugation enhances light absorption across broad spectral ranges. These properties make quinoxaline derivatives particularly attractive for applications in organic light-emitting diodes, organic photovoltaics, and organic field-effect transistors.

The synthetic accessibility of this compound through established quinoxaline synthesis methodologies further enhances its research significance. The compound is currently available through specialized chemical suppliers as a research-grade material, indicating its recognized value within the scientific community. The availability of high-purity samples enables researchers to conduct detailed structure-activity relationship studies and explore potential applications without the need for complex synthetic procedures.

Table 3: Research Application Areas

| Application Domain | Specific Research Focus |

|---|---|

| Pharmaceutical Chemistry | Glutamate receptor antagonism studies |

| Medicinal Chemistry | Structure-activity relationship analysis |

| Material Science | Electron-transport material development |

| Organic Electronics | Charge transport optimization |

| Synthetic Chemistry | Methodology development and optimization |

Eigenschaften

IUPAC Name |

ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2F3N2O2/c1-2-21-11(20)9-10(12(15,16)17)19-8-4-6(14)5(13)3-7(8)18-9/h3-4,18-19H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLILJDBHZNVHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=CC(=C(C=C2N1)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650460 | |

| Record name | Ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-92-9 | |

| Record name | Ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms.

Mode of Action

Quinoxaline derivatives are known to interact with their targets, leading to changes that can have therapeutic effects.

Biochemical Pathways

Quinoxaline derivatives have been reported to influence various biochemical pathways.

Biologische Aktivität

Ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound (C12H9Cl2F3N2O2) features a quinoxaline backbone with specific halogenated substituents that influence its biological activity. The trifluoromethyl group is particularly notable for enhancing lipophilicity and biological activity against various targets.

- Glycine Receptor Modulation :

- Anticancer Activity :

- Antimicrobial Properties :

Table 1: Biological Activities of this compound

Pharmacological Applications

-

Neuroprotection :

- The compound's ability to modulate glycine receptors suggests potential applications in treating neurodegenerative diseases and conditions associated with neuronal loss.

-

Cancer Therapy :

- Given its antiproliferative properties, further investigation into its use as an adjunct therapy in cancer treatment is warranted.

-

Infection Control :

- With promising antimicrobial activity, this compound could be developed into a novel antibacterial agent or used in combination therapies to enhance efficacy against resistant strains.

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

Ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate is primarily studied for its effects on the central nervous system (CNS). Research indicates that compounds within the quinoxaline family can act as glycine receptor antagonists, which are crucial for modulating excitatory neurotransmission. This property suggests potential therapeutic applications in treating conditions related to neuronal excitability such as:

- Epilepsy : By inhibiting excessive neuronal firing.

- Anxiety Disorders : Modulating neurotransmitter systems to alleviate symptoms.

- Neurodegenerative Diseases : Potentially preventing neuronal loss associated with conditions like Alzheimer's and Huntington's disease .

Anticonvulsant Properties

Studies have demonstrated that derivatives of 1,4-dihydroquinoxaline can exhibit anticonvulsant effects. This compound may contribute to this field by providing a scaffold for developing new anticonvulsant medications .

Synthesis and Derivative Development

The compound serves as a valuable intermediate in synthesizing other bioactive molecules. Its structural features allow for modifications that can enhance efficacy or alter pharmacokinetic properties. For instance, variations in substituents on the quinoxaline ring can lead to compounds with improved selectivity for specific receptor types or reduced side effects .

Glycine Receptor Studies

Research has shown that compounds similar to this compound can significantly inhibit glycine binding at NMDA receptors. This mechanism underlies its potential use in conditions characterized by excitatory neurotransmitter hyperactivity .

Behavioral Studies in Animal Models

Behavioral assays involving rodent models have indicated that administration of this compound can affect locomotor activity, suggesting its influence on CNS function. These studies often utilize varying dosages to establish dose-response relationships and assess safety profiles .

Analyse Chemischer Reaktionen

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

Reaction Conditions :

Example :

Ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate → 6,7-Dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylic acid

Mechanism :

The ester is saponified via nucleophilic attack by hydroxide ions, forming a carboxylate intermediate that is acidified to the carboxylic acid .

Nucleophilic Substitution at Chlorine Positions

The dichloro substituents at positions 6 and 7 are susceptible to nucleophilic aromatic substitution (NAS) under controlled conditions.

Reaction Conditions :

-

Reagents : Amines, thiols, or alkoxides in polar aprotic solvents (e.g., DMF)

-

Catalysts : K₂CO₃ or Et₃N

-

Temperature : 80–100°C

Example :

this compound + Morpholine → Ethyl 6-morpholino-7-chloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate

Key Findings :

-

Substitution typically occurs at the para position relative to the electron-withdrawing trifluoromethyl group .

-

Steric hindrance from the dihydroquinoxaline ring limits reactivity at position 3 .

Oxidation of the Dihydroquinoxaline Ring

The 1,4-dihydroquinoxaline core can undergo oxidation to yield fully aromatic quinoxaline derivatives.

Reaction Conditions :

-

Reagents : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane

-

Temperature : 0°C to room temperature

Example :

this compound → Ethyl 6,7-dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylate

Mechanism :

DDQ abstracts two hydrogen atoms from the dihydro ring, restoring aromaticity .

Reduction of the Trifluoromethyl Group

While the trifluoromethyl group is generally stable, specialized reducing agents can partially defluorinate it under extreme conditions.

Reaction Conditions :

Example :

this compound → Ethyl 6,7-dichloro-3-(difluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate

Limitations :

Functionalization via Cross-Coupling Reactions

The chlorine atoms enable palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings.

Reaction Conditions :

-

Catalyst : Pd(PPh₃)₄

-

Base : Na₂CO₃

-

Solvent : Dioxane/H₂O

-

Temperature : 90°C

Example :

this compound + Phenylboronic acid → Ethyl 6-phenyl-7-chloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate

Key Insight :

Stability Under Ambient Conditions

The compound is stable at room temperature but degrades under prolonged exposure to UV light or strong acids/bases.

Degradation Pathways :

-

Acidic Conditions : Cleavage of the ester group to carboxylic acid.

-

Basic Conditions : Hydrolysis of the ester and potential ring-opening.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Electronic and Physicochemical Properties

The target compound’s 6,7-dichloro and 3-trifluoromethyl substituents distinguish it from structurally related quinoxaline and isoquinoline derivatives. Key comparisons include:

(a) Ethyl 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d)

- Substituents : 6,7-dimethoxy, 1-methyl .

- Electronic Effects : Methoxy groups are electron-donating, increasing electron density on the aromatic ring. This contrasts with the electron-withdrawing chlorine and trifluoromethyl groups in the target compound.

- Applications : Methoxy-substituted analogs are often explored for their improved solubility and bioavailability in central nervous system (CNS) drug candidates .

(b) 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e)

- Substituents : 6,7-dimethoxy, methylsulfonyl .

- Electronic Effects : The methylsulfonyl group is strongly electron-withdrawing, similar to trifluoromethyl, but introduces polar sulfone characteristics.

- Applications : Sulfonyl groups enhance metabolic stability and are common in protease inhibitors .

(c) Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

Vorbereitungsmethoden

Starting Materials and Initial Condensation

- The synthesis begins with appropriately substituted 1,2-phenylenediamines. For the target compound, 4,5-dichloro-1,2-phenylenediamine derivatives are used to introduce chlorine atoms at the 6 and 7 positions of the quinoxaline ring.

- These diamines are condensed with diethyl 2-oxomalonate (a ketoester) in ethanol, typically in the presence of a mild acid catalyst such as citric acid (15 mol%) at room temperature. This condensation yields ethyl 6,7-dichloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate intermediates.

Introduction of the Trifluoromethyl Group

- The trifluoromethyl group at position 3 is introduced via a chlorination step followed by nucleophilic substitution.

- Chlorination at position 3 of the quinoxaline intermediate is performed using phosphorus oxychloride (POCl3) with N,N-dimethylformamide (DMF) as a catalyst under reflux conditions. This produces chloro-substituted intermediates that are often unstable and used immediately in the next step.

- The trifluoromethyl group is introduced by nucleophilic aromatic substitution or by coupling with trifluoromethyl-containing reagents under microwave irradiation or other activation methods. For example, nucleophilic substitution with trifluoromethyl anion sources or trifluoromethylated amines in ethanol under microwave irradiation can yield the this compound esters.

Hydrolysis and Purification

- The ester intermediates undergo hydrolysis using potassium carbonate in refluxing 80% aqueous methanol to convert esters to carboxylic acids.

- Acidification with dilute hydrochloric acid (15%) precipitates the quinoxaline-2-carboxylic acid derivatives.

- Purification is typically achieved by column chromatography and recrystallization, with structural confirmation by spectroscopic methods and X-ray crystallography for selected derivatives.

Green Chemistry and Alternative Approaches

- Recent advances emphasize green synthetic routes for quinoxaline derivatives, including the use of recyclable catalysts such as bentonite clay K-10, one-pot synthesis, microwave-assisted synthesis, and reactions in aqueous media to improve yield and reduce environmental impact.

- Bentonite clay K-10 catalysis, for instance, allows room-temperature condensation of substituted phenylenediamines with diketones in ethanol, followed by simple filtration and washing steps, enabling catalyst reuse and minimizing hazardous waste.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Condensation | 4,5-dichloro-1,2-phenylenediamine + diethyl 2-oxomalonate, citric acid, ethanol, RT | Ethyl 6,7-dichloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate | Mild acid catalysis, room temperature |

| 2 | Chlorination | POCl3, DMF catalyst, reflux | 3-chloro-6,7-dichloroquinoxaline intermediate | Intermediate unstable, used immediately |

| 3 | Nucleophilic substitution | Trifluoromethyl source, ethanol, microwave irradiation | This compound ester | Microwave-assisted for efficiency |

| 4 | Hydrolysis | K2CO3, refluxing 80% aqueous methanol, acidification with 15% HCl | Corresponding quinoxaline-2-carboxylic acid | Purification by recrystallization |

| 5 | Purification | Column chromatography, recrystallization | Pure target compound | Structural confirmation by spectroscopy and X-ray |

Research Findings and Analytical Data

- X-ray crystallography confirms the substitution pattern and ring conformation in the solid state, supporting the regioselectivity of the synthetic route.

- Docking studies indicate that the 6,7-dichloro substituents orient towards the hydrophobic pocket of target enzymes, enhancing binding affinity, while the trifluoromethyl group contributes to electronic and steric effects important for biological activity.

- The described synthetic approach yields the compound with high purity (≥95%) and molecular weight consistent with theoretical values (341.11 g/mol).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.